Process-Mass Efficiency: 4-Chloro-Cbz Eliminates Chromatography vs. Unsubstituted Cbz in Upadacitinib Synthesis
In the upadacitinib synthetic route described in the 2024 patent, use of the unsubstituted Cbz intermediate (closest structural analog lacking the 4-chloro) yields a key cyclization intermediate (IN2) that is a semi-oil/semi-solid; activated-carbon treatment fails to decolorize this material, and the grey-green color persists through to the final API, requiring silica-gel column chromatography for removal [1]. In contrast, the 4-chloro-Cbz protecting group (the target compound) yields the corresponding intermediate as a well-behaved solid amenable to activated-carbon decolorization followed by crystallization, producing white API without any chromatography step [1]. The unsubstituted-Cbz route reports an 88% yield for the initial condensation intermediate (IN1) and a combined two-step yield of 77% for the deprotection sequence; the 4-chloro-Cbz route achieves comparable reaction yields and purity to the original process while completely obviating the column-chromatography purification [1].
| Evidence Dimension | Downstream intermediate physical form and API purification method required |
|---|---|
| Target Compound Data | 4-Chloro-Cbz: intermediate is a tractable solid; API purified by activated carbon + crystallization (no chromatography); API color = white |
| Comparator Or Baseline | Unsubstituted Cbz (CAS 1440526-54-4): intermediate IN2 is semi-oil/semi-solid; API purification requires silica-gel column chromatography; API color = grey-green without chromatography |
| Quantified Difference | Elimination of one column-chromatography unit operation in API purification; comparable reaction yields (88% initial step, 77% two-step deprotection) maintained |
| Conditions | Upadacitinib synthetic route: condensation, cyclization (40–60 °C), Pd/C hydrogenolysis or acid deprotection, CDI-mediated coupling; solvent systems include DMF/DMAc, acetonitrile, alcohols |
Why This Matters
Eliminating a column-chromatography step at API scale yields substantial reductions in solvent consumption, processing time, and cost of goods, directly influencing procurement decisions for intermediates destined for industrial upadacitinib manufacturing.
- [1] Chinese Patent Application. Method for preparing upadacitinib and intermediates thereof. Publication date 2024-05-17. Available at: https://news.uyanip.com/755/074/mvsl7kyi0o.html View Source
